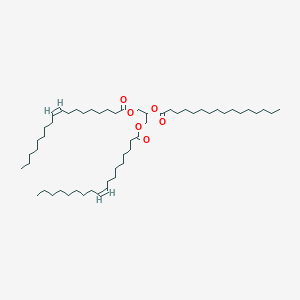

1,3-Dioleoyl-2-palmitoylglycerol

Vue d'ensemble

Description

PP242, également connu sous le nom de Torkinib, est un inhibiteur puissant et sélectif de la kinase cible mammalienne de la rapamycine (mTOR). Il s'agit d'un inhibiteur compétitif de l'ATP qui cible à la fois le complexe mTOR 1 (mTORC1) et le complexe mTOR 2 (mTORC2). Le composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la biologie cellulaire .

Mécanisme D'action

Target of Action

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triglyceride that is primarily targeted towards the digestive system of infants . It is a significant component of human milk fat substitutes (HMFS) and is often supplemented in infant formulas . The primary targets of OPO are the digestive enzymes and the gut microbiota of infants .

Mode of Action

OPO mimics the nutritional properties of human milk, providing a significant portion of the dietary energy for infants . The unique structure of OPO, with palmitic acid at the sn-2 position and oleic acid at the sn-1,3 positions, is essential for the absorption of fatty acids in the infant gut . This specific arrangement of fatty acids in OPO is better absorbed by forming micelles with bile acids .

Biochemical Pathways

OPO is involved in the lipid metabolism pathway. It is efficiently utilized by the infant’s gut microbiota, enhancing the production of short-chain fatty acids and lactic acid . This process promotes the growth of beneficial gut bacteria like Bifidobacterium, while inhibiting the growth of potentially harmful bacteria like Enterobacter .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of OPO contribute to its high bioavailability. The specific structure of OPO facilitates its digestion and absorption in the infant gut . The absorbed OPO is then metabolized to provide energy for the infant . The exact pharmacokinetic properties of OPO are still under investigation.

Result of Action

The action of OPO results in several beneficial effects on infants. These include remitting constipation, improved calcium and fatty acid absorption, and improved bone development . Additionally, OPO supplementation can lead to stool softening, cognitive and visual function improvement, and lessening constipation and crying episodes in infants .

Action Environment

The action of OPO can be influenced by various environmental factors. For instance, OPO is sensitive to oxygen and light during the production process, which can result in the loss of its original nutrition and production of harmful substances . Therefore, careful handling and storage of OPO are crucial to maintain its efficacy and stability.

Analyse Biochimique

Biochemical Properties

OPO plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the synthesis of OPO involves the use of Novozym 435, a lipase enzyme . The interaction between OPO and these biomolecules often involves the formation of micelles with bile acids, which aids in the absorption of dietary triacylglycerols .

Cellular Effects

The effects of OPO on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, OPO supplementation has been shown to enhance the production of short-chain fatty acids and lactic acid by microbiota . It also promotes the growth of Bifidobacterium while inhibiting the growth of Enterobacter .

Molecular Mechanism

The mechanism of action of OPO at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the synthesis of OPO involves the reaction of purified 1,3-diolein with palmitic acid, indicating a binding interaction with these biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of OPO in laboratory settings can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, OPO microcapsules have been shown to have a slow-release effect, with 92.3% of oil released from the microencapsulated OPO after 2 hours of simulated intestinal fluid digestion .

Metabolic Pathways

OPO is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the synthesis of OPO involves the use of Novozym 435, a lipase enzyme, indicating an interaction with this enzyme .

Transport and Distribution

OPO is transported and distributed within cells and tissues. While specific transporters or binding proteins that it interacts with have not been identified, it is known that OPO can be efficiently utilized by toddler fecal microbiota .

Subcellular Localization

It is known that OPO can be efficiently utilized by toddler fecal microbiota, suggesting that it may be localized in the gut microbiota .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PP242 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de précurseurs chimiques spécifiquesLes conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de réaction soigneusement contrôlées pour optimiser le rendement et la pureté .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle de PP242 ne soient pas largement publiées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le processus implique la préparation de solutions mères, qui sont ensuite utilisées dans diverses analyses expérimentales. Le composé est souvent stocké à basse température pour maintenir sa stabilité et éviter sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions

PP242 subit principalement des réactions liées à son rôle d'inhibiteur de mTOR. Ces réactions comprennent la liaison au site actif de la kinase mTOR, inhibant ainsi son activité. Le composé ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courants

Les principaux réactifs utilisés dans la préparation et l'application de PP242 comprennent le DMSO et l'éthanol. Le composé est souvent dissous dans ces solvants pour créer des solutions mères utilisées dans des essais de culture cellulaire et d'autres montages expérimentaux. La concentration de travail de PP242 dans ces essais varie généralement de 250 nanomolaires à 1 micromolaire .

Principaux produits formés

Le principal produit formé à partir de l'interaction de PP242 avec mTOR est l'inhibition de l'activité de mTORC1 et de mTORC2. Cette inhibition entraîne des effets en aval sur les processus cellulaires tels que la synthèse des protéines, la croissance cellulaire et l'autophagie .

Applications de recherche scientifique

PP242 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer, de la biologie cellulaire et de la médecine. Voici quelques-unes des principales applications :

Recherche sur le cancer : PP242 a montré qu'il possédait des effets anticancéreux puissants contre divers types de cancers, notamment la leucémie, le cancer colorectal et le carcinome épidermoïde de l'œsophage. .

Biologie cellulaire : PP242 est utilisé pour étudier le rôle de mTOR dans les processus cellulaires tels que l'autophagie, la synthèse des protéines et la prolifération cellulaire. .

Médecine : PP242 a des applications thérapeutiques potentielles dans le traitement des maladies caractérisées par une signalisation mTOR dysrégulée, telles que le cancer et les troubles métaboliques. .

Mécanisme d'action

PP242 exerce ses effets en se liant au site actif de la kinase mTOR, inhibant ainsi son activité. Cette inhibition affecte à la fois mTORC1 et mTORC2, entraînant des effets en aval sur les processus cellulaires tels que la synthèse des protéines, la croissance cellulaire et l'autophagie. Le mécanisme d'action du composé implique l'inhibition de voies de signalisation clés, notamment la voie PI3K/Akt/mTOR (phosphoinositide 3-kinase) .

Applications De Recherche Scientifique

PP242 has a wide range of scientific research applications, particularly in the fields of cancer research, cellular biology, and medicine. Some of the key applications include:

Cancer Research: PP242 has been shown to exhibit potent anticancer effects against various cancer types, including leukemia, colorectal cancer, and esophageal squamous cell carcinoma. .

Cellular Biology: PP242 is used to study the role of mTOR in cellular processes such as autophagy, protein synthesis, and cell proliferation. .

Medicine: PP242 has potential therapeutic applications in the treatment of diseases characterized by dysregulated mTOR signaling, such as cancer and metabolic disorders. .

Comparaison Avec Des Composés Similaires

PP242 est unique en ce qu'il peut inhiber à la fois mTORC1 et mTORC2, ce qui le distingue d'autres inhibiteurs de mTOR tels que la rapamycine, qui cible principalement mTORC1. Les composés similaires à PP242 comprennent :

Torin 1 : Un autre inhibiteur compétitif de l'ATP de mTOR qui cible à la fois mTORC1 et mTORC2.

AZD8055 : Un inhibiteur sélectif de mTOR ayant des propriétés similaires à celles de PP242.

KU-0063794 : Un inhibiteur de mTOR qui cible à la fois mTORC1 et mTORC2, similaire à PP242

La capacité de PP242 à inhiber les deux complexes mTOR et sa sélectivité pour mTOR par rapport aux autres kinases en font un outil précieux pour la recherche scientifique et un candidat prometteur pour le développement thérapeutique.

Propriétés

IUPAC Name |

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTGNVIVNZLPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393127 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-07-0 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of 1,3-Dioleoyl-2-palmitoylglycerol?

A1: this compound is a triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a palmitic acid molecule at the sn-2 position.

Q2: How is this compound typically produced?

A2: OPO is primarily produced through two main methods:

- Enzymatic Acidolysis: This method utilizes sn-1,3-specific lipases to catalyze the transesterification reaction between a triglyceride source rich in palmitic acid, such as palm stearin or lard, and oleic acid. [, , ]

- Fractionation and Enzymatic Modification: This approach involves enriching triacylglycerols with a high content of sn-2 palmitic acid through fractionation techniques, followed by enzymatic acidolysis with oleic acid to achieve the desired OPO structure. [, ]

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A3: Several analytical techniques are used for OPO characterization and quantification:

- Gas Chromatography (GC): GC is widely used to determine the fatty acid composition of OPO-rich oils and infant formulas. [, ]

- High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC and silver ion (Ag+)-HPLC are effective for separating structurally similar triacylglycerols, including OPO and its isomers. [, ]

- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR enables the analysis of fatty acid positional distribution within the triacylglycerol structure. []

- Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique provides comprehensive characterization of triacylglycerol profiles in complex mixtures, including the identification and quantification of individual OPO isomers. []

Q4: What are the key benefits of incorporating this compound into infant formula?

A4: OPO, mimicking the structure of human milk fat, offers several potential benefits when added to infant formula:

- Improved Fatty Acid Absorption: The specific arrangement of fatty acids in OPO facilitates better absorption of palmitic acid and calcium, reducing the formation of calcium soaps and potentially decreasing instances of constipation in infants. [, ]

- Enhanced Growth and Development: Studies suggest that infants fed OPO-enriched formula exhibit improved growth patterns and bone mineralization compared to those fed standard formula. [, ]

- Positive Effects on Gut Microbiota: Research indicates that OPO supplementation might promote the growth of beneficial gut bacteria, such as Bifidobacterium, which play a crucial role in infant gut health. [, ]

- Potential Neurodevelopmental Benefits: While more research is needed, some studies propose that OPO, due to its similarity to human milk fat, may contribute to healthy brain development in infants. [, ]

Q5: How does the structure of this compound impact its digestion and absorption compared to other triacylglycerols?

A5: The sn-2 positioning of palmitic acid in OPO influences its digestion and absorption:

- Increased Hydrolysis: During digestion, pancreatic lipase preferentially cleaves fatty acids from the sn-1 and sn-3 positions of triacylglycerols. The OPO structure, with palmitic acid at sn-2, allows for more efficient release of oleic acid, which is readily absorbed. []

- Enhanced Calcium Absorption: The released palmitic acid from the sn-2 position forms soluble complexes with calcium, promoting calcium absorption and potentially reducing the formation of insoluble calcium soaps that contribute to constipation. []

Q6: Are there alternative sources for this compound besides enzymatic synthesis?

A6: While enzymatic synthesis remains the primary method for OPO production, researchers are exploring alternative sources, including:

- Natural Sources: Certain fish oils, like basa catfish oil, exhibit a triacylglycerol profile similar to human milk fat, with a high proportion of sn-2 palmitic acid. These oils could serve as potential sources for OPO through fractionation and enzymatic modification. [, ]

- Microbial Fermentation: Studies are investigating the use of microorganisms, like Rhodococcus opacus, to produce OPO through fermentation processes. []

Q7: What are the current research gaps and future directions for this compound research?

A7: Ongoing research on OPO is focused on:

- Optimizing Production: Scientists are continuously working to improve the efficiency and cost-effectiveness of OPO production through enzyme engineering, process optimization, and exploration of alternative sources. [, , ]

- Understanding Long-term Health Benefits: Further research is needed to investigate the long-term health impacts of OPO supplementation in infants, particularly regarding neurodevelopment, immune function, and metabolic health. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)